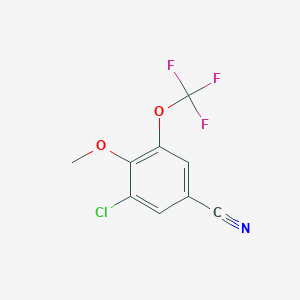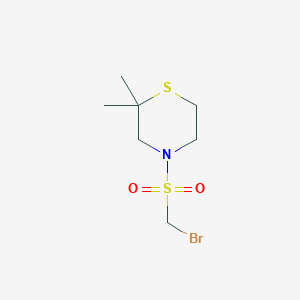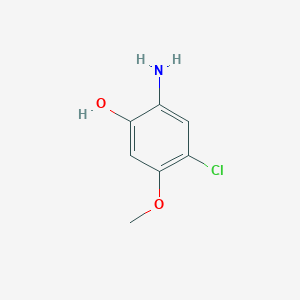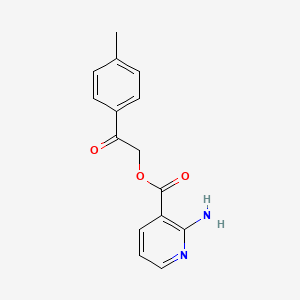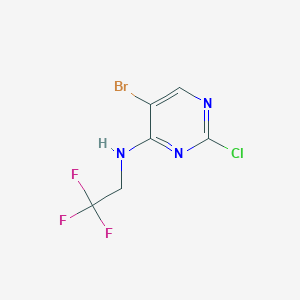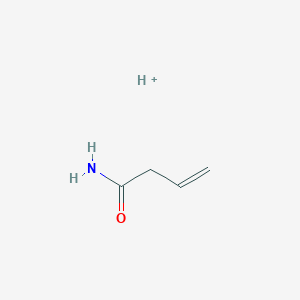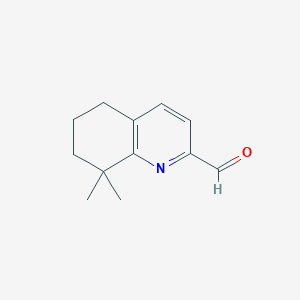
1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an aminophenyl group.
Méthodes De Préparation
The synthesis of 1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone involves its interaction with molecular targets through its trifluoromethyl and aminophenyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, 1-(1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
- 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazole
- 1-(4-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications .
Propriétés
Formule moléculaire |
C12H10F3N3O |
|---|---|
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
1-[2-(4-aminophenyl)-5-(trifluoromethyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C12H10F3N3O/c1-7(19)10-6-11(12(13,14)15)17-18(10)9-4-2-8(16)3-5-9/h2-6H,16H2,1H3 |
Clé InChI |
DKUNJVWZORFTAI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NN1C2=CC=C(C=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12845306.png)
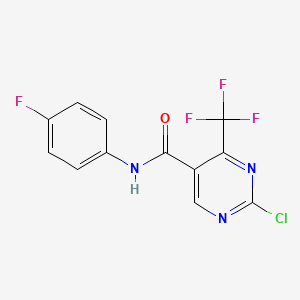
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)
